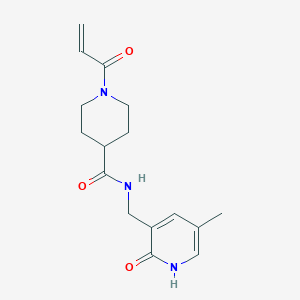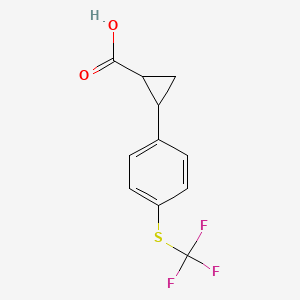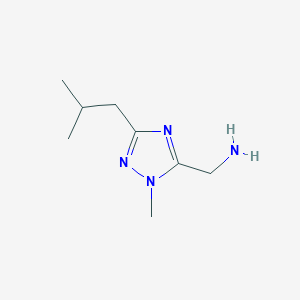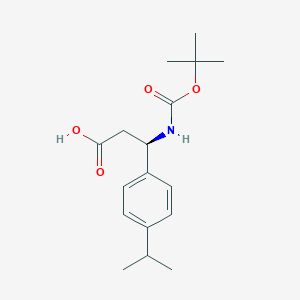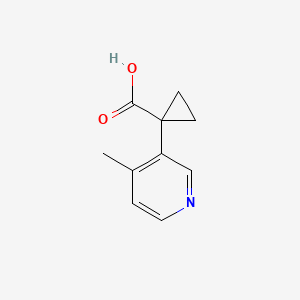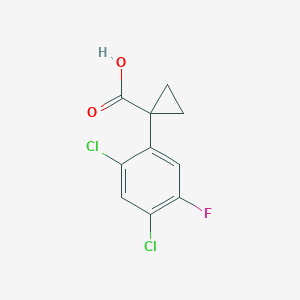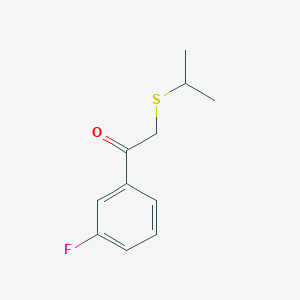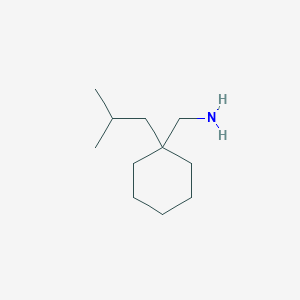
5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride is a heterocyclic organic compound with the molecular formula C5H10N4·2HCl This compound is characterized by the presence of a pyrazole ring substituted with aminomethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.
Methylation: The methyl group can be introduced through alkylation using methyl iodide or a similar methylating agent.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the synthesized 4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)aniline dihydrochloride: Similar structure but with an aniline ring instead of a pyrazole ring.
4-(aminomethyl)pyrimidine hydrochloride: Contains a pyrimidine ring instead of a pyrazole ring.
4-aminopyridine: A pyridine derivative with an amino group at the 4-position.
Uniqueness
4-(aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and development.
Properties
Molecular Formula |
C5H12Cl2N4 |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methylpyrazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-9-5(7)4(2-6)3-8-9;;/h3H,2,6-7H2,1H3;2*1H |
InChI Key |
ASEDULYNWQOXAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




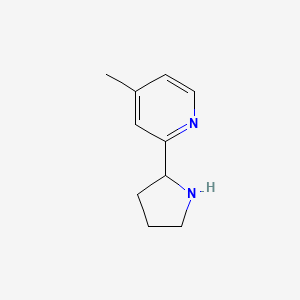
![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
